5-Ethylbicyclo[2.2.1]hept-2-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h3-4,7-9H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJIJNGGGLNBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934902 | |
| Record name | 5-Ethylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15403-89-1 | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015403891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Bicyclo 2.2.1 Heptene Scaffold in Contemporary Chemistry
The bicyclo[2.2.1]heptene scaffold, the fundamental structure of norbornene, is a privileged molecular framework in modern chemistry. rsc.org Its rigid, three-dimensional shape and inherent ring strain make it a subject of significant academic and industrial interest. evitachem.com This strained double bond is highly reactive, making norbornene and its derivatives valuable substrates in a variety of chemical transformations, including addition reactions and polymerizations. evitachem.com
The unique geometry of the bicyclo[2.2.1]heptane system provides a robust foundation for asymmetric synthesis and catalysis. rsc.org For instance, derivatives of this scaffold are used as chiral auxiliaries and ligands in transition-metal catalysis. rsc.org Furthermore, this structural motif is embedded in numerous biologically active compounds and complex natural products. rsc.orgacs.org Its prevalence in drug discovery is notable, with the bicyclic system being a key feature in various pharmaceutical compounds and drug candidates, where it influences hydrophobic and pharmacokinetic properties. nih.gov The scaffold's utility extends to materials science, where it is a cornerstone for creating polymers with exceptional thermal and mechanical properties through ring-opening metathesis polymerization (ROMP). researchgate.net
Overview of Key Research Areas Pertaining to Alkenyl Substituted Norbornenes
Direct Synthetic Pathways to this compound
The most straightforward method for constructing the this compound framework is through a [4+2] cycloaddition reaction.
The Diels-Alder reaction is a powerful tool for synthesizing bicyclo[2.2.1]heptene (norbornene) systems. The direct synthesis of this compound involves the reaction between cyclopentadiene (the diene) and 1-butene (the dienophile). google.comgoogle.com In practice, cyclopentadiene is often generated in situ by cracking its dimer, dicyclopentadiene (B1670491), at high temperatures. The subsequent reaction with 1-butene yields the desired substituted norbornene structure. google.comgoogle.com This method provides a direct, one-step entry to the target molecule's core structure.
The direct Diels-Alder synthesis of this compound is typically performed under thermal conditions without a catalyst, requiring high temperatures and pressures. The reaction is often conducted in a sealed vessel, such as a stainless steel autoclave, to contain the volatile reactants and manage the pressure generated at elevated temperatures. google.comgoogle.com For example, reacting mixed n-butenes with dicyclopentadiene at 240 °C for 3 hours has been shown to produce a mixture containing 75% this compound. google.comgoogle.com
Table 1: Reaction Conditions for Direct Diels-Alder Synthesis
| Reactant 1 | Reactant 2 | Temperature | Time | Vessel | Product Yield | Reference |
|---|
Synthesis via Functionalization of Related Norbornene Derivatives
An alternative to direct synthesis is a multi-step approach starting from other readily available norbornene derivatives. This often involves the isomerization of a related compound followed by a chemical transformation.
A prominent indirect route begins with 5-vinylbicyclo[2.2.1]hept-2-ene (VNB), which is synthesized via the Diels-Alder reaction of cyclopentadiene and 1,3-butadiene. google.com The VNB is then isomerized to 5-ethylidenebicyclo[2.2.1]hept-2-ene (ENB). researchgate.net This key isomerization step has been studied extensively with various catalytic systems. The final step in this pathway is the selective hydrogenation of the exocyclic double bond of ENB to yield this compound.
Numerous catalysts have been developed to facilitate the VNB to ENB isomerization with high efficiency. These include:
Alkaline Earth Oxides : Calcium oxide (CaO) has demonstrated very high catalytic activity, achieving a 99.8% yield of ENB in 10 minutes at 273 K. researchgate.net Other alkaline earth oxides are also active for this transformation. researchgate.netorcid.orgscilit.com
Iron Carbonyl Systems : A combination of iron pentacarbonyl and an amine, such as dibutylamine, under UV irradiation at 40-100 °C, can effectively catalyze the isomerization. google.com
Supported Alkali-Metal Catalysts : Catalysts such as sodium on γ-alumina (Na/γ-Al₂O₃) have been used to investigate the kinetics of the isomerization reaction. osti.gov
Solid Superbases : A solid superbase, prepared by treating γ-alumina with sodium hydroxide (B78521) and sodium metal, has proven to be highly effective for the isomerization. oup.com
Table 2: Catalyst Systems for Isomerization of VNB to ENB
| Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|
| Calcium Oxide (CaO) | 273 K, 10 min | 99.8% | researchgate.net |
| Iron Pentacarbonyl / Dibutylamine | 80 °C, 2 hours, UV irradiation | 97:3 (ENB:VNB) | google.com |
| Na/γ-Al₂O₃ | Not specified | Kinetically studied | osti.gov |
Following the isomerization, the resulting 5-ethylidenebicyclo[2.2.1]hept-2-ene (ENB) undergoes a selective reduction of the ethylidene group. Hydrogenation, often with specific catalysts, reduces the exocyclic C=C double bond to a single bond, thus forming the ethyl group and yielding the final product, this compound. industrialchemicals.gov.au
Another synthetic strategy involves starting with a norbornene derivative containing an oxygenated functional group at the 5-position, which can then be converted to an ethyl group. For instance, 5-propionylbicyclo[2.2.1]hept-2-ene, which can be synthesized via a Diels-Alder reaction, serves as a suitable precursor. oup.com The carbonyl group of the propionyl substituent can be reduced to a methylene (B1212753) group (CH₂) through methods such as the Wolff-Kishner or Clemmensen reduction. This deoxygenation reaction would convert the 5-propionyl group directly into the desired 5-ethyl group, providing another pathway to this compound.
Stereoselective Synthesis of this compound
The synthesis of this compound inherently involves stereochemistry, specifically the relative orientation of the ethyl group, which can be in either the endo or exo position.
In the direct Diels-Alder synthesis (Section 2.1.1), the reaction of cyclopentadiene with 1-butene typically produces a mixture of endo and exo isomers. Under kinetic control (lower temperatures), the endo isomer is generally the major product due to favorable secondary orbital interactions between the developing π-systems of the diene and dienophile. At higher temperatures, the more sterically favored and thermodynamically stable exo isomer may become more prominent.
In the indirect route involving the isomerization of VNB to ENB (Section 2.2.1), stereochemistry is also a key consideration. The isomerization process can lead to (E)- and (Z)-isomers of the 5-ethylidenebicyclo[2.2.1]hept-2-ene. smolecule.com The subsequent hydrogenation of this exocyclic double bond to form the ethyl group also proceeds with a specific stereochemical course, which can be influenced by the choice of catalyst and reaction conditions, ultimately affecting the final endo/exo ratio of the product.
Control of Endo/Exo Isomerism
The Diels-Alder reaction between cyclopentadiene and 1-butene is a primary route to this compound. This reaction inherently produces a mixture of endo and exo isomers. The ratio of these isomers is influenced by reaction conditions such as temperature and the presence of catalysts. Generally, the endo isomer is the kinetically favored product due to secondary orbital interactions, while the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.
In some applications, a specific isomer is desired. For instance, in ring-opening metathesis polymerization (ROMP), pure exo-isomers can exhibit significantly higher reaction rates under milder conditions compared to the common endo/exo mixtures. azjm.org Achieving a high ratio of the desired isomer often involves thermodynamic equilibration of the initial product mixture, typically by heating in the presence of a catalyst.
Another approach to influence the endo/exo selectivity is through the use of chiral catalysts in asymmetric Diels-Alder reactions, which can favor the formation of one diastereomer over the other. azjm.org
Enantioselective Approaches to Chiral Derivatives
The synthesis of specific enantiomers of this compound derivatives is crucial for applications where chirality is a key factor, such as in the development of pharmaceuticals and specialized polymers. Several strategies have been developed to achieve high enantioselectivity.
One common method involves the use of chiral catalysts in the Diels-Alder reaction. For instance, chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the double bond, leading to the preferential formation of one enantiomer. azjm.org
Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the starting material, directs the stereochemical outcome of a reaction, and is then removed. For example, a chiral auxiliary can be attached to an acrylate (B77674) dienophile, which then undergoes a Diels-Alder reaction with cyclopentadiene. The auxiliary is subsequently cleaved to yield an enantiomerically enriched bicyclo[2.2.1]heptene derivative.
Furthermore, enzymatic resolutions have been employed to separate enantiomers of bicyclo[2.2.1]heptene derivatives. This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Purification and Characterization Methodologies
Spectroscopic Analysis for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
The structural elucidation and confirmation of this compound and its derivatives rely heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity and stereochemistry of the molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals include those for the vinyl protons of the norbornene ring system, the protons of the ethyl group, and the bridgehead and bridge protons. The coupling constants between adjacent protons are particularly useful for distinguishing between endo and exo isomers.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the olefinic carbons and the carbons of the bicyclic framework are characteristic and aid in structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov Key characteristic absorptions for this compound include:
C-H stretching vibrations for the sp²-hybridized carbons of the double bond.
C=C stretching vibration of the norbornene double bond. wisc.edu
C-H stretching and bending vibrations for the sp³-hybridized carbons of the ethyl group and the bicyclic ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used. The molecular ion peak (M⁺) confirms the molecular weight of 122.21 g/mol for C₉H₁₄. nist.gov The fragmentation pattern can provide further structural information.
Interactive Spectroscopic Data Table
| Technique | Key Observations | Reference |
| ¹H NMR | Signals for vinyl, ethyl, bridgehead, and bridge protons. Coupling constants differentiate endo/exo isomers. | nih.gov |
| ¹³C NMR | Characteristic chemical shifts for olefinic and bicyclic framework carbons. | nih.gov |
| IR | C-H (sp²), C=C, C-H (sp³) stretching and bending vibrations. | nih.govnih.gov |
| Mass Spec | Molecular ion peak at m/z 122. | nist.gov |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the components of the reaction mixture and assessing the purity of the final product.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds like this compound. It is particularly useful for determining the ratio of endo and exo isomers in a sample. A flame ionization detector (FID) is commonly used for detection.
Column Chromatography: For larger scale purifications and for separating less volatile derivatives, column chromatography is employed. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexanes and ethyl acetate) is crucial for achieving good separation of the desired product from byproducts and unreacted starting materials. nih.gov The separation is based on the differential adsorption of the compounds to the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separations. For chiral derivatives, chiral HPLC, which utilizes a chiral stationary phase, is a key technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
Interactive Chromatographic Techniques Table
| Technique | Application | Key Parameters |
| Gas Chromatography (GC) | Isomer ratio determination, purity analysis. | Column type, temperature program, detector (FID). |
| Column Chromatography | Preparative purification. | Stationary phase (e.g., silica gel), mobile phase composition. |
| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative separation, enantiomeric excess determination (chiral HPLC). | Column type (e.g., chiral stationary phase), mobile phase, detector (e.g., UV). |
Reaction Mechanisms and Chemical Transformations
Reactivity Profile of the Strained Bicyclic Alkene Core
The bicyclo[2.2.1]heptene scaffold, also known as the norbornene system, is characterized by significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral and trigonal planar geometries. The presence of the double bond within this rigid, bridged structure further increases the strain energy, making the alkene more reactive than typical acyclic alkenes. Reactions that lead to the saturation of this double bond are often thermodynamically favorable as they relieve a portion of this ring strain. nih.gov
The geometry of the norbornene system also plays a crucial role in its reactivity. The double bond is held in a syn-planar arrangement, and the molecule has a distinct endo and exo face. This steric differentiation often leads to high stereoselectivity in reactions, with reagents preferentially attacking from the less hindered exo face. The electronic properties of the double bond are also influenced by the bicyclic structure, resulting in heightened π-orbital distortion compared to unstrained alkenes, which contributes to its high reactivity towards electrophiles and in radical additions. evitachem.com
Investigation of Addition Reactions Involving the Double Bond
The strained double bond of 5-Ethylbicyclo[2.2.1]hept-2-ene is susceptible to a variety of addition reactions. These reactions typically proceed with the breaking of the π-bond and the formation of two new sigma bonds, leading to a saturated bicyclo[2.2.1]heptane derivative.
Hydrogenation of the double bond in bicyclo[2.2.1]heptene derivatives is a common transformation. google.com This process involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is generally stereoselective, with hydrogen adding from the less sterically hindered exo face of the molecule. This results in the formation of the corresponding exo-substituted ethylbicyclo[2.2.1]heptane. The hydrogenation process is often a key step in multi-step syntheses involving norbornene derivatives. google.com
Table 1: Catalytic Hydrogenation of Bicyclic Alkenes
| Catalyst | Substrate | Product | Stereoselectivity |
| Pd/C | This compound | 2-Ethylbicyclo[2.2.1]heptane | Predominantly exo addition |
| PtO₂ | Norbornene | Bicyclo[2.2.1]heptane | High exo selectivity |
| Raney Ni | 5-Methylbicyclo[2.2.1]hept-2-ene | 2-Methylbicyclo[2.2.1]heptane | Good exo selectivity |
This table presents typical catalysts and outcomes for the hydrogenation of norbornene-type systems.
The electron-rich double bond of this compound is reactive towards electrophiles. evitachem.com Electrophilic addition reactions, such as hydrohalogenation or hydration, typically proceed through a carbocation intermediate. Due to the structure of the norbornyl system, these reactions are often accompanied by skeletal rearrangements, leading to a mixture of products. For instance, the hydrochlorination of related ethylidenenorbornene results in multiple products, highlighting the complex reactivity of this system. cdnsciencepub.com The initial attack of the electrophile is generally favored from the exo face.
While direct nucleophilic addition to the unactivated double bond is uncommon, nucleophilic attack can occur on intermediates formed during other reactions or in the presence of suitable activating groups. For example, in transition-metal-catalyzed reactions, migratory insertion of the bicyclic alkene into a metal-ligand bond can be followed by nucleophilic attack on the resulting organometallic intermediate. beilstein-journals.org
Cycloaddition Reactions of this compound
The strained double bond of this compound makes it an excellent participant in cycloaddition reactions, where it can act as a dienophile or a dipolarophile.
In Diels-Alder reactions, this compound acts as a dienophile, reacting with a conjugated diene to form a new six-membered ring. ambeed.com The stereoselectivity of these reactions is a key feature. The diene typically approaches the norbornene double bond from the endo face of the dienophile, leading to the formation of the endo adduct as the major product. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the orbitals of the atoms in the bicyclic bridge of the dienophile.
Table 2: Representative Diels-Alder Reactions with Norbornene Derivatives
| Diene | Dienophile | Major Product Stereochemistry |
| Cyclopentadiene (B3395910) | Maleic Anhydride | endo |
| Furan | Acrylonitrile | endo |
| 1,3-Butadiene | This compound | Expected endo adduct |
This table illustrates the general endo-selectivity observed in Diels-Alder reactions involving norbornene-type dienophiles.
This compound can also participate in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides, nitrile oxides, and diazomethane to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org These reactions are a valuable method for the synthesis of complex heterocyclic structures. The reactivity and stereoselectivity of these cycloadditions are influenced by the strain of the norbornene double bond. acs.org Quantum mechanical studies on the 1,3-dipolar cycloaddition of phenyl azide to norbornene derivatives have shown that the activation barriers are strongly correlated with the distortion energies of the transition state. acs.org The strained nature of the alkene facilitates its distortion to the pyramidalized geometry required in the transition state, thus accelerating the reaction. acs.org
Isomerization and Rearrangement Studies
The strained bicyclic framework of this compound makes it susceptible to various isomerization and rearrangement reactions, which can be induced by thermal or acidic conditions.
Thermal Rearrangements
Detailed research findings on the specific thermal rearrangements of this compound are not extensively documented in publicly available literature. While the thermal behavior of the parent bicyclo[2.2.1]hept-2-ene (norbornene) system and its derivatives has been a subject of interest, specific studies focusing solely on the thermal rearrangements of the 5-ethyl substituted variant are not readily found.
Acid-Catalyzed Isomerizations
The acid-catalyzed isomerization of this compound has been shown to yield a mixture of products through skeletal rearrangements. In a notable example, the treatment of this compound with a solid acid catalyst leads to the formation of 2-ethylbicyclo[2.2.1]hept-2-ene and 2-ethylidenebicyclo[2.2.1]heptane.
This transformation involves the protonation of the double bond, leading to a carbocation intermediate which can then undergo hydride shifts and rearrangements to yield the more thermodynamically stable isomers.
Table 1: Products of Acid-Catalyzed Isomerization of this compound
| Starting Material | Catalyst | Product 1 | Product 2 |
| This compound | Solid Acid | 2-Ethylbicyclo[2.2.1]hept-2-ene | 2-Ethylidenebicyclo[2.2.1]heptane |
Functional Group Interconversions on the Ethyl Moiety
The ethyl group attached to the bicyclo[2.2.1]hept-2-ene core offers a site for various functional group transformations.
Oxidation and Reduction Pathways
Specific studies detailing the direct oxidation or reduction of the ethyl group in this compound are not well-documented in the surveyed literature. General organic chemistry principles suggest that the ethyl group could potentially be oxidized to an acetyl group or further to a carboxylic acid under strong oxidizing conditions, though this would likely compete with reactions at the double bond. Similarly, while the ethyl group is already in a reduced state, reactions targeting other parts of the molecule might be considered "reductions" in a broader sense, but specific reductions of the ethyl group itself are not applicable.
Substitution Reactions
Information regarding substitution reactions specifically on the ethyl moiety of this compound is scarce in the available scientific literature. While free-radical halogenation could theoretically lead to substitution on the ethyl group, such reactions would likely be unselective and compete with addition reactions at the double bond.
Stereochemical Aspects and Control
Stereoisomerism of 5-Ethylbicyclo[2.2.1]hept-2-ene: Endo and Exo Forms
The bicyclo[2.2.1]heptene ring system, commonly known as the norbornene system, is a bridged bicyclic compound. This structure is not planar; it exists in a strained boat-like conformation. Substituents on the saturated carbon bridge can occupy two distinct diastereomeric positions: endo and exo. ppor.az
In the context of this compound, the ethyl group at the C-5 position can be oriented either endo or exo.
Exo isomer: The substituent points away from the longer bridge (the C7 methylene (B1212753) bridge) and towards the double bond.
Endo isomer: The substituent points towards the longer bridge and underneath the C2-C3 double bond.
This endo/exo isomerism is a critical aspect of the molecule's identity. ppor.az The two isomers have different steric environments and thermodynamic stabilities. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance compared to the more sterically congested endo isomer. The synthesis of norbornene derivatives, typically through a Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkene, often yields a mixture of endo and exo products. While the endo product is frequently the kinetic product due to secondary orbital interactions in the transition state, subsequent isomerization to the more stable exo form can occur, for instance, by treatment with a strong base.
Stereoselectivity in Synthesis and Reactions
The diastereoselectivity of reactions involving this compound, particularly its synthesis via the Diels-Alder reaction, is influenced by several factors. The choice of reactants, catalysts, and reaction conditions can steer the reaction towards the preferential formation of either the endo or exo isomer.
Lewis Acid Catalysis: In the Diels-Alder reaction of dienes with α,β-unsaturated aldehydes, the use of Lewis acid catalysts can significantly enhance stereoselectivity. For example, coordinatively unsaturated cationic ruthenium(II) complexes have been shown to be effective Lewis acid catalysts. These catalysts can improve the endo selectivity of the reaction. arabjchem.org
Solvent Effects: The choice of solvent can have a dramatic impact on diastereoselectivity. A study on the Diels-Alder reaction to form a related nitrobicycloheptene derivative found that using hexafluoroisopropanol as a solvent at 40°C resulted in high endo selectivity, achieving a ratio greater than 21:1. google.com
Steric Hindrance: The steric bulk of the reactants plays a crucial role. Reactions such as dihydroxylation are often completely diastereoselective. The attacking reagent approaches from the less hindered exo face of the double bond, as the endo face is shielded by the bicyclic structure itself, leading exclusively to exo-diols. ru.nl This inherent steric bias means that many additions to the double bond occur with high exo selectivity. acs.org
The table below summarizes findings on diastereoselectivity in related bicyclo[2.2.1]heptene systems.
| Reaction | Substrates | Catalyst/Solvent | Diastereomeric Ratio (endo:exo) | Reference |
| Diels-Alder | Cyclopentadiene + Isopropyl-nitroalkene | Hexafluoroisopropanol | >21:1 | google.com |
| Diels-Alder | Cyclopentadiene + Acrolein | Cationic Ru(II) Complex | High endo selectivity | arabjchem.org |
| Isomerization | endo-rich methyl ester | tBuONa in THF | 18:82 |
Enantiomeric Excess in Chiral Conversions
Achieving high enantiomeric excess (ee) in reactions of bicyclic systems is a key goal in asymmetric synthesis. This is often accomplished using chiral catalysts or by resolving a racemic mixture.
Asymmetric Catalysis: DNA-based catalysis has emerged as a powerful tool for asymmetric synthesis. In the Diels-Alder reaction between α,β-unsaturated 2-acyl imidazoles and cyclopentadiene, a catalyst system of Cu(NO₃)₂ with salmon testes DNA and a 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) ligand achieved virtually complete enantioselectivity, yielding the endo product with >99% ee. rug.nl
Kinetic Resolution: This technique can be used to separate enantiomers from a racemic mixture. Sharpless asymmetric dihydroxylation has been applied to the kinetic resolution of racemic bicyclic esters. However, the stereoselectivity factor was found to be relatively low, resulting in modest enantiomeric excesses, with a maximum of 41% ee for the recovered unreacted olefin. ru.nl
Chiral Auxiliaries and Reagents: The desymmetrization of meso-anhydrides derived from the norbornene skeleton using chiral alkaloids like quinine (B1679958) can produce hemiesters with very high enantiomeric excess (up to 98% ee). psu.edu These chiral building blocks can then be converted into a variety of enantiopure compounds.
The following table highlights results from studies on enantioselective reactions in related systems.
| Reaction Type | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) | Reference |
| Diels-Alder | Cu-L8/salmon testes DNA | Acyl imidazole (B134444) + Cyclopentadiene | >99% (endo) | rug.nl |
| Kinetic Resolution (Asymmetric Dihydroxylation) | AD-mix | Diethyl bicyclo[2.2.1]hept-5-ene-trans-dicarboxylate | 20% (at 50% conversion) | ru.nl |
| Desymmetrization | Quinine | meso-anhydride | up to 98% | psu.edu |
| Aldol Reaction | Chiral organocatalyst | Isatin + Acetone | up to 99% | rsc.org |
Mechanistic Insights into Stereochemical Outcomes
The stereochemical outcomes of reactions involving this compound are dictated by the reaction mechanism, including the structure of transition states and intermediates.
In Diels-Alder reactions, the preference for the endo product is often explained by secondary orbital interactions. This involves the favorable overlap between the p-orbitals of the developing dienophile substituent and the p-orbitals of the diene at the C2 and C3 positions, which stabilizes the endo transition state relative to the exo transition state.
For reactions occurring at the double bond, the mechanism is dominated by the steric hindrance of the bicyclic frame. The approach of reagents is heavily favored from the exo face, which is less sterically encumbered. This leads to the formation of exo products in reactions like epoxidation, hydrogenation, and hydroboration.
In more complex transformations, such as the denitrogenation of related 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) derivatives, mechanistic studies provide deep insight into stereoselectivity. The stereochemical course of these reactions, which can proceed with either retention or inversion of configuration, is sensitive to solvent effects and temperature, indicating the involvement of complex intermediates such as singlet diradicals. researchgate.net Computational studies, including DFT calculations, are often employed to model the reaction pathways and rationalize the observed stereoselectivities by comparing the energies of different transition states. researchgate.net
Stereochemical Analysis and Determination Techniques
A variety of analytical methods are essential for determining the stereochemical composition of products derived from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between endo and exo diastereomers. ppor.az The coupling constants (J-values) and chemical shifts of the protons on the bicyclic skeleton are characteristically different for the two isomers due to their distinct spatial relationships.
Chromatographic Methods:
Gas Chromatography (GC): GC is frequently used to separate and quantify endo and exo isomers. escholarship.org
High-Performance Liquid Chromatography (HPLC): For determining enantiomeric excess, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (e.g., Chiralcel-OD, Chiralcel-AD, ChiralPak-IA) to separate enantiomers, allowing for their quantification. rug.nlrsc.org
Supercritical Fluid Chromatography (SFC): Chiral SFC is another effective technique for the separation of stereoisomers and the determination of enantiomeric excess, sometimes offering advantages in speed and resolution over HPLC. google.comescholarship.org
X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides unambiguous determination of the absolute and relative stereochemistry of a molecule. researchgate.net It has been used to confirm the stereochemistry of intermediates in reactions such as the Bucherer–Bergs reaction on a norbornane (B1196662) skeleton. researchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy: This technique can be used to assign the absolute stereochemistry of chiral molecules in solution by comparing experimental spectra with those predicted by quantum chemical calculations. google.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which the electronic structure and inherent reactivity of 5-Ethylbicyclo[2.2.1]hept-2-ene and related bicyclic systems can be scrutinized. These calculations provide fundamental information about the distribution of electrons and the energies of different molecular arrangements.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction pathways of bicyclic alkenes.
DFT calculations have been instrumental in mapping out the potential energy surfaces for various reactions. For instance, in the palladium-catalyzed aromatic π-extension reaction, DFT calculations showed that using norbornene (NBE) as a mediator resulted in a high free-energy barrier of 202.2 kcal mol⁻¹. rsc.org However, when a modified mediator, methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate (NBE-CO₂Me), was used, the calculations revealed a significantly reduced free energy barrier of 37.0 kcal mol⁻¹, highlighting the crucial role of the carboxylate group in facilitating the oxidative addition step. rsc.org
Studies on the epoxidation of bicyclo[2.2.1]hept-2-ene derivatives have also utilized DFT to understand reaction mechanisms. researchgate.net The ozonolysis of bicyclo[2.2.1]heptene derivatives has been investigated using DFT, which revealed that the exo-addition of ozone to the double bond is followed by fragmentation into a carbonyl oxide and an aldehyde. researchgate.net Subsequent unexpected rearrangements, such as the Wagner-Meerwein rearrangement, were explained through the strong electrophilic character of the carbonyl oxide intermediate. researchgate.net Furthermore, DFT has been applied to model the Diels-Alder reaction pathways involving bicycloheptene derivatives, using functionals like B3LYP with the 6-31G(d) basis set.
Ab initio methods, which are based on first principles without empirical parameters, are employed for high-accuracy calculations of energetic and geometrical properties. These methods can be used to calculate the heat of formation of a molecule from its constituent atoms. uga.edu The process involves first calculating the change in energy (ΔE) at 0 K using the optimized geometries of the compound and its elemental components in the gas phase. uga.edu This value is then converted to the standard enthalpy of formation (ΔHf°) at 298 K by incorporating translational, rotational, and vibrational energy contributions. uga.edu
In a study on the enantioselective generation of bridgehead enolates, ab initio calculations at the B3LYP/6-31G* level (a DFT method often used in an ab initio context) were performed on a model system related to bicyclo[2.2.1]heptanes. nottingham.ac.uk These calculations determined the stabilization energy of bridgehead deprotonation by dimethylamide to be -16.17 kcal/mol. nottingham.ac.uk Computational studies on the denitrogenation of related 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives have also provided deep insights into the reaction energetics. researchgate.net
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for unraveling complex reaction mechanisms, allowing for the identification of short-lived intermediates and transition states that are challenging to observe experimentally.
The analysis of transition states is fundamental to understanding reaction kinetics and mechanisms. Computational methods are used to locate the geometry of these high-energy structures on the potential energy surface. In the DFT study of the epoxidation of bicyclo[2.2.1]hept-2-ene derivatives, transition states were successfully located on the calculated potential energy surfaces. researchgate.net However, in some cases, locating transition states can be challenging. For example, in a study of photoinduced intramolecular reactions of certain polycyclic alkenes, attempts to computationally locate singlet transition states on the reaction hypersurface were unsuccessful. nih.gov
By mapping the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a quantitative picture of the reaction mechanism. For the palladium-catalyzed aromatic π-extension reaction, DFT calculations determined the free energy barrier, which is a key component of the energy profile. rsc.org Similarly, potential energy profiles have been calculated for the reaction of ozone with ethylene (B1197577), providing a model for the ozonolysis of more complex alkenes like bicyclo[2.2.1]heptene derivatives. researchgate.net In the study of the denitrogenation of a model azoalkane related to the bicyclo[2.2.1]heptene framework, computational studies suggested a stepwise mechanism with a calculated activation energy of approximately 22 kcal/mol for the thermodynamically favored pathway. researchgate.net
Prediction and Explanation of Stereoselectivity
One of the most significant applications of computational modeling in organic chemistry is the prediction and rationalization of stereoselectivity. For bicyclic systems like this compound, where the rigid framework can lead to high stereocontrol, these predictions are particularly valuable.
Computational studies have been effectively used to predict and explain the stereochemical outcomes of various reactions. DFT studies on the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-ene derivatives have provided insights into the factors governing the facial selectivity of the attack on the double bond. researchgate.net The stereoselectivity in the Diels-Alder reaction, particularly the preference for the endo product, has also been a subject of computational investigation. oup.com For instance, ruthenium-based Lewis acid catalysts have been shown, with the aid of computational analysis, to improve the selectivity of Diels-Alder reactions, with certain complexes showing high endo selectivity. arabjchem.org
Furthermore, computational modeling has been crucial in understanding more unusual stereochemical outcomes, such as the double-inversion stereochemistry observed in the denitrogenation of 2,3-diazabicyclo[2.2.1]heptene-type azoalkanes. researchgate.net These studies combine experimental evidence with theoretical approaches to diagnose complex reaction mechanisms and explain perplexing stereoselectivities. researchgate.net Ab initio calculations have also been used to investigate the enantioselective generation of bridgehead enolates in related bicyclic systems. nottingham.ac.uk
Conformational Analysis and Molecular Dynamics Simulations
The bicyclo[2.2.1]hept-2-ene framework, commonly known as the norbornene system, possesses a rigid and strained structure that is of significant interest in computational chemistry. Conformational analysis and molecular dynamics (MD) simulations are crucial tools for understanding the structure, stability, and dynamic behavior of its derivatives, including this compound.
The primary conformational flexibility in the parent bicyclo[2.2.1]hept-2-ene structure is limited. However, the introduction of a substituent, such as an ethyl group at the C5 position, introduces additional degrees of freedom. The ethyl group can adopt various staggered conformations (anti and gauche) relative to the bicyclic core, leading to different conformers with distinct energies and populations. These conformations can influence the molecule's reactivity and its interaction with other molecules or surfaces.
Molecular dynamics simulations provide insights into the time-dependent behavior of these molecules, revealing how they vibrate, rotate, and traverse the conformational landscape. For the bicyclo[2.2.1]hept-2-ene system, MD simulations have been employed to study a range of phenomena, from the mechanisms of thermal rearrangements to the behavior of polymers derived from these monomers. acs.orgresearchgate.net For instance, non-adiabatic molecular dynamics (NAMD) have been used to investigate the photochemical denitrogenation of related 2,3-diazabicyclo[2.2.1]hept-2-enes, providing a deep understanding of reaction stereoselectivities by mapping reaction trajectories across potential energy surfaces. chemrxiv.org These studies show that dynamic effects, such as atomic momenta following bond cleavage, can play a crucial role in determining the final product distribution. chemrxiv.org
Furthermore, MD simulations are used to explore the properties of materials derived from bicyclo[2.2.1]hept-2-ene derivatives. For example, simulations on proton exchange membranes constructed from polynorbornenes help in analyzing the microscopic structure and the transport properties of small molecules within the membrane. researchgate.net In the context of drug design, MD simulations can validate the binding modes of bicyclo[2.2.1]hept-2-ene-based inhibitors to protein targets, ensuring the stability of key interactions like hydrogen bonds over time. nih.gov
| Computational Method | System Studied | Key Findings |
| Non-Adiabatic Molecular Dynamics (NAMD) | Photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-enes. chemrxiv.org | Revealed a dynamically concerted but asynchronous reaction mechanism; showed that stereoselective inversion is driven by atomic momenta. chemrxiv.org |
| Molecular Dynamics (MD) Simulations | Norbornene derivative proton exchange membranes. researchgate.net | Analyzed microscopic membrane structure and the transport properties of small molecules. researchgate.net |
| MD Simulations | Bicyclo[2.2.1]hept-5-ene-based inhibitors binding to LuxP protein. nih.gov | Validated the stability of the protein-ligand complex and the persistence of intermolecular hydrogen bonds over the simulation time. nih.gov |
| Molecular Modeling / NMR | Substituted bicyclo[2.2.1]hept-2-ene derivatives. acs.orgacs.org | Used in conjunction with NMR data to provide unambiguous stereochemical analysis and determine absolute configurations. acs.orgacs.org |
Computational Approaches to Catalyst Design for Reactions Involving Bicyclo[2.2.1]hept-2-ene Systems
The exceptional reactivity of the strained double bond in the bicyclo[2.2.1]hept-2-ene system makes it a valuable monomer in polymerization reactions, particularly Ring-Opening Metathesis Polymerization (ROMP). 20.210.105acs.org Computational chemistry is an indispensable tool for designing and optimizing catalysts for such transformations.
The mechanism of ROMP, first proposed by Chauvin, involves the reaction of a transition metal alkylidene complex with the cyclic olefin to form a metallacyclobutane intermediate. 20.210.105 This intermediate undergoes a cycloreversion to yield a new, larger metal alkylidene, which constitutes the growing polymer chain. 20.210.105 Computational methods, such as Density Functional Theory (DFT), are used to model this catalytic cycle in detail. Researchers can calculate the energies of reactants, intermediates, and transition states to understand the reaction pathway and identify the rate-determining steps.
These computational models allow for the in silico screening of potential catalysts. By systematically modifying the ligands on the metal center (e.g., tungsten, tantalum, ruthenium), chemists can predict how these changes will affect the catalyst's activity, stability, and functional group tolerance. 20.210.105 For example, calculations can predict whether a catalyst will be more or less reactive towards the norbornene double bond, or how it will tolerate the presence of functional groups on the monomer, such as the ethyl group in this compound.
Beyond ROMP, computational studies also guide catalyst design for other important reactions of bicyclic systems, such as Diels-Alder cycloadditions. For instance, the Lewis acid-catalyzed Diels-Alder reaction to form related bicyclic structures can be modeled to predict stereochemical outcomes. mdpi.com By understanding the transition state geometries, catalysts can be designed to favor the formation of a specific desired isomer (e.g., endo vs. exo).
| Reaction Type | Catalyst System | Role of Computational Chemistry |
| Ring-Opening Metathesis Polymerization (ROMP) | Transition metal alkylidenes (W, Ta, Ru). 20.210.105 | Modeling the Chauvin mechanism, calculating transition state energies, predicting catalyst activity and functional group tolerance. 20.210.105 |
| Diels-Alder Cycloaddition | Lewis acids (e.g., Boron trifluoride). mdpi.com | Predicting stereochemical outcomes (endo/exo selectivity) by analyzing transition state structures. mdpi.com |
| Thermal Rearrangements | (Not applicable) | Calculating activation enthalpies for different mechanistic pathways (e.g., concerted vs. stepwise) to resolve mechanistic debates. acs.org |
Integration of Mass Spectrometry and Computational Chemistry for Compound Identification and Elucidation
The structural elucidation of bicyclo[2.2.1]hept-2-ene derivatives relies heavily on the integration of analytical techniques like mass spectrometry (MS) with computational chemistry. This synergy is particularly powerful for identifying unknown compounds or distinguishing between closely related isomers, which can be a significant challenge. scholaris.ca
In mass spectrometry, the bicyclo[2.2.1]hept-2-ene skeleton exhibits characteristic fragmentation patterns. One of the most prominent is the retro-Diels-Alder reaction, which involves the cleavage of the molecule into two smaller, stable fragments (e.g., cyclopentadiene (B3395910) and the corresponding substituted alkene). For this compound, this would result in the loss of cyclopentadiene. The analysis of these fragmentation patterns provides a fingerprint for the bicyclic core.
Computational chemistry complements experimental MS by predicting mass spectra for a given structure. scholaris.ca Using quantum chemical calculations, it is possible to model the ionization process and subsequent fragmentation pathways. The calculated mass-to-charge (m/z) ratios and relative abundances of the fragment ions can be used to generate a theoretical mass spectrum.
This predictive capability is invaluable in several scenarios:
Compound Identification: When an unknown compound is detected, its experimental mass spectrum can be compared against a library of computationally predicted spectra for various candidate structures. A good match can lead to a tentative identification, which can then be confirmed by synthesizing a reference standard. scholaris.ca
Isomer Differentiation: Isomers, such as this compound and its close relative 5-Ethylidenebicyclo[2.2.1]hept-2-ene, can have very similar properties but may exhibit subtle differences in their fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, and computational modeling can help rationalize the observed differences in fragmentation, enabling unambiguous identification. nih.gov
Mechanistic Insight: Computational modeling can shed light on the complex rearrangement and fragmentation mechanisms that occur within the mass spectrometer, providing a deeper understanding of the molecule's gas-phase ion chemistry.
| Fragmentation Pathway | Description | Expected Fragments for Bicyclo[2.2.1]hept-2-ene Core |
| Retro-Diels-Alder Reaction | Signature fragmentation of the norbornene system, yielding a diene and a dienophile. | Cyclopentadiene (m/z 66) and ethylene. |
| Loss of Substituent | Cleavage of the bond connecting a substituent to the bicyclic ring. | Loss of an ethyl radical (•C₂H₅) from the molecular ion. |
| Hydrogen Rearrangements | Intramolecular transfer of hydrogen atoms followed by fragmentation. | Can lead to various fragment ions with complex structures. |
Polymerization Studies
Ring-Opening Metathesis Polymerization (ROMP) of 5-Ethylbicyclo[2.2.1]hept-2-ene
ROMP is the most prominent method for polymerizing substituted norbornenes like this compound. This process involves a metal-carbene catalyst that cleaves the double bond within the bicyclic ring, leading to the formation of a linear polymer chain with unsaturated repeating units. The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps, allowing for a "living" polymerization process under specific conditions. thieme-connect.de This living nature enables the synthesis of well-defined polymers and block copolymers. thieme-connect.de
The success of ROMP is highly dependent on the choice of catalyst. While various transition metals have been employed, ruthenium-based catalysts, particularly Grubbs' catalysts, have become prevalent due to their high functional group tolerance and stability. beilstein-journals.orgresearchgate.net Research has focused on optimizing these catalytic systems to enhance reaction rates, yields, and control over the polymerization process.
Key developments in ruthenium catalysts include:
First-Generation Grubbs' Catalyst (G1): Featuring tricyclohexylphosphine ligands, G1 is effective but can exhibit slower initiation rates compared to propagation. beilstein-journals.org This can lead to polymers with broader molecular weight distributions. beilstein-journals.org
Second-Generation Grubbs' Catalyst (G2): This catalyst replaces one phosphine ligand with an N-heterocyclic carbene (NHC) ligand, resulting in significantly higher activity and better initiation rates. beilstein-journals.org
Third-Generation Grubbs' Catalyst (G3): Also known as fast-initiating catalysts, these systems are designed for rapid initiation, which is crucial for achieving low polydispersity and for the synthesis of block copolymers. beilstein-journals.org
The activity of these catalysts can be further enhanced through the addition of acids, which can lead to faster catalyst turnover and increased yields, even for reactions that are otherwise slow or incomplete. google.comgoogle.com The choice of solvent also plays a critical role, with dichloromethane, tetrahydrofuran, and toluene being commonly used. thieme-connect.de
Table 1: Comparison of Ruthenium Catalyst Performance in ROMP of a Norbornene Derivative Data adapted from studies on a representative norbornene monomer, (±)-endo,exo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, to illustrate catalyst activity trends.
| Catalyst | Initiation Rate (kᵢ) x 10⁻³ (L·mol⁻¹·s⁻¹) | Propagation Rate (kₚ) x 10⁻³ (L·mol⁻¹·s⁻¹) | kᵢ/kₚ Ratio | Mₙ (g·mol⁻¹) | Dispersity (Đ) | Yield (%) |
| Catalyst 3 (G1 type) | 3.90 | 0.34 | 11.5 | 73,500 | 1.1 | 92 |
| Catalyst 4 (G2 type) | 0.17 | 4.7 | 0.04 | 673,900 | 1.7 | 90 |
| Catalyst 5 (G3 type) | Not Determined (rapid) | 13 | Not Determined | 71,400 | 1.1 | 89 |
Source: Adapted from Liu, J. and Johnson, J. A. thieme-connect.de
A significant advantage of modern ROMP is the ability to exert precise control over the polymer's microstructure, which includes the cis/trans content of the double bonds in the polymer backbone, the tacticity (the stereochemical arrangement of adjacent rings), and head-tail orientation of the substituent. researchgate.netresearchgate.net
Cis/Trans Isomerism: The geometry of the double bond formed during ring-opening can be either cis or trans. The ratio of these isomers is highly dependent on the catalyst used. For instance, certain rhenium-based catalysts like ReCl₅ are known to produce high-cis syndiotactic polymers, while catalysts like RuCl₃ tend to yield high-trans atactic polymers. researchgate.net
Tacticity: The relative configuration of adjacent cyclopentane (B165970) rings along the polymer chain can be syndiotactic (alternating), isotactic (same), or atactic (random). The tacticity can be determined through detailed analysis of the polymer's ¹³C NMR spectrum. researchgate.netresearchgate.net For many substituted norbornenes, high-cis polymers often exhibit a syndiotactic arrangement, while high-trans polymers are frequently atactic. researchgate.net
Molecular Weight and Distribution (Đ): In a living polymerization, the number-average molecular weight (Mₙ) of the polymer is directly proportional to the monomer-to-catalyst ratio, and the molecular weight distribution (dispersity, Đ) is typically narrow (Đ < 1.2). acs.org Achieving this control requires the rate of initiation to be comparable to or faster than the rate of propagation, a characteristic of third-generation Grubbs' catalysts. thieme-connect.de Increasing the monomer-to-catalyst ratio leads to the formation of higher molecular weight polymers. acs.org
Copolymerization Strategies with Other Olefinic Monomers
This compound can be copolymerized with other monomers to create materials with a broad range of properties. These strategies include both metathesis and non-metathesis polymerization routes.
ROMP Copolymerization: The living nature of ROMP initiated by well-defined ruthenium catalysts is ideal for creating both random and block copolymers. thieme-connect.dersc.org By sequentially adding different norbornene-type monomers to the reaction, well-defined block copolymers can be synthesized. thieme-connect.de Alternating Ring-Opening Metathesis Polymerization (AROMP) has also been demonstrated with norbornene derivatives and less reactive olefins like cyclohexene, resulting in perfectly alternating copolymer structures. nih.gov
Copolymerization with Ethylene (B1197577): Beyond ROMP, this compound is used in the production of cyclic olefin copolymers (COCs). In this process, it is copolymerized with ethylene in the presence of metallocene catalysts. google.com This addition polymerization does not open the norbornene ring but instead incorporates the entire bicyclic structure into the polymer backbone, leading to amorphous, transparent thermoplastics with high thermal stability.
Advanced Characterization of Polynorbornene Materials
The detailed characterization of polymers derived from this compound is essential for understanding their structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools. ¹H NMR can be used to determine the cis/trans ratio by analyzing the signals of the vinyl protons. acs.org ¹³C NMR provides more detailed microstructural information, allowing for the assignment of signals corresponding to different cis/trans sequences (e.g., tt, tc, cc) and the determination of ring tacticity (meso vs. racemic dyads). researchgate.net
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight (Mₙ and Mₙ) and the dispersity (Đ) of the synthesized polymers. researchgate.net
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and determine key thermal transitions, like the glass transition temperature (T₉). researchgate.net
Structure-Property Relationships in this compound Derived Polymers
The physical and mechanical properties of polymers derived from this compound are directly linked to their molecular structure.
Microstructure and Thermal Properties: The cis/trans ratio of the double bonds in the polymer backbone significantly influences the glass transition temperature (T₉). Generally, high-trans polymers are more flexible and have lower T₉ values compared to their more rigid high-cis counterparts. The tacticity also plays a role in polymer chain packing and, consequently, its thermal and mechanical properties.
Side-Chain Influence: The ethyl group on the norbornene ring acts as a bulky side group that disrupts chain packing, leading to an amorphous polymer with good solubility in common organic solvents.
Copolymer Composition and Properties: In copolymers, the properties can be finely tuned by adjusting the comonomer ratio. For example, in copolymers with ethylene, increasing the content of the bulky this compound monomer generally increases the T₉, rigidity, and transparency of the resulting material. google.com Incorporating these polymers into other materials, such as through cross-linking, can enhance thermal stability and solvent resistance. acs.orgelsevierpure.com
Catalytic Applications and Ligand Development
5-Ethylbicyclo[2.2.1]hept-2-ene as a Substrate in Transition Metal-Catalyzed Reactions
The inherent ring strain of this compound makes its double bond highly reactive, rendering it an excellent substrate for a variety of transition metal-catalyzed reactions. These reactions leverage the relief of strain as a thermodynamic driving force, enabling transformations that are often difficult with less strained alkenes.
The strained olefinic bond in this compound and related norbornene systems is particularly susceptible to reactions that form new carbon-carbon bonds. One notable example is catalytic carbomagnesiation. For instance, the parent compound, bicyclo[2.2.1]hept-2-ene, reacts with diethylmagnesium (Et2Mg) in the presence of a Cp2ZrCl2 catalyst. This reaction proceeds via a zirconacyclopentane intermediate, ultimately leading to the formation of 2-exo-ethylbicyclo[2.2.1]heptane after hydrolysis, demonstrating a highly regio- and stereoselective ethylmagnesiation. scu.ac.ir Such transformations highlight the potential for precise alkyl group installation on the bicyclic scaffold.
Polymerization is another significant C-C bond-forming reaction. This compound, along with other norbornene-type monomers, is used in ring-opening metathesis polymerization (ROMP) and addition polymerization. Transition metal catalysts, particularly those based on ruthenium, molybdenum, tungsten, and palladium, are effective in polymerizing these strained cyclic olefins. google.comgoogle.comresearchgate.net The resulting polymers often possess high thermal stability and other desirable material properties. For example, copolymers of 5-ethylidene-bicyclo[2.2.1]hept-2-ene (an isomer of this compound) with ethene and propene are produced for use in high-performance elastomers.
Beyond C-C bond formation, the double bond of this compound is a handle for various functionalization reactions. Isomerization, catalyzed by solid acids or other transition metal complexes, is a key transformation. Under catalytic conditions, this compound can be converted into its isomers, such as 2-ethylbicyclo[2.2.1]hept-2-ene and 2-ethylidenebicyclo[2.2.1]heptane. google.comgoogle.com These isomers are valuable as high-energy density fuels or as components in traction drive fluids. google.comgoogle.com
Additionally, the bicyclo[2.2.1]heptene scaffold can undergo direct hydroxylation. While not specific to the 5-ethyl derivative, studies on related systems using cyclic acyl peroxides have demonstrated the ability to achieve syn-dihydroxylation of the double bond, offering a metal-free pathway to introduce hydroxyl groups. uni-giessen.de
Design and Synthesis of Bicyclo[2.2.1]heptene-based Ligands for Catalysis
The rigid bicyclo[2.2.1]heptane skeleton is an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. researchgate.netu-szeged.hu Its conformational rigidity allows for the precise spatial arrangement of coordinating atoms, which is crucial for creating a well-defined chiral environment around a metal center, thereby enabling high levels of stereocontrol in catalytic reactions.
A wide array of chiral ligands has been developed based on the bicyclo[2.2.1]heptene and bicyclo[2.2.1]heptadiene frameworks. These ligands find application in numerous asymmetric transformations.
Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral amino thiol ligands derived from camphor, which shares the bicyclic core, have been successfully used in iridium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent activity and good enantioselectivity.
Asymmetric 1,2-Addition Reactions: Chiral bicyclo[2.2.1]heptadiene ligands have been developed for rhodium-catalyzed asymmetric additions of organoboron reagents to imines, providing an efficient route to enantioenriched α-chiral amines. nih.gov
Asymmetric Cyclization Reactions: Novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been synthesized through rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes. These ligands, in turn, can catalyze the same reaction to produce bicyclic products with high enantiomeric excess (up to 99% ee). nih.gov
Kinetic Resolution: Chiral diamine ligands incorporating the 2-azabicyclo[2.2.1]heptane structure have been applied to the kinetic resolution of racemic epoxides, yielding both unreacted epoxides and allylic alcohols with up to 99% enantiomeric excess.
The synthetic strategy for these ligands often relies on the asymmetric desymmetrization of a meso starting material, such as a norbornene-type anhydride, using chiral auxiliaries like cinchona alkaloids. This approach allows for the creation of key chiral intermediates like diols and diamines, which are then elaborated into the final ligand structures.
Table 1: Examples of Asymmetric Reactions Using Bicyclo[2.2.1]heptene-Based Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Product Type | Enantioselectivity (ee) |
| Transfer Hydrogenation | Iridium | Camphor-based Amino Thiol | Chiral Alcohols | Good |
| 1,2-Addition to Imines | Rhodium | Chiral Bicyclo[2.2.1]heptadiene | α-Chiral Amines | High |
| Arylative Bis-cyclization | Rhodium | Chiral Bicyclo[2.2.1]heptadiene | Bicyclic Compounds | Up to 99% |
| Kinetic Resolution of Epoxides | Lithium Amide (organocatalyzed) | Chiral 2-Azabicyclo[2.2.1]heptane Diamine | Chiral Epoxides/Allylic Alcohols | Up to 99% |
To enhance catalyst recyclability and facilitate product purification, homogeneous catalysts can be immobilized on solid supports. The bicyclo[2.2.1]heptene scaffold can be functionalized to serve as an anchor for such immobilization. For instance, norbornene-type monomers can be polymerized via ROMP to create a robust polymer backbone. Catalytic species can then be attached to this polymer scaffold. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Research in this area includes immobilizing versatile organocatalysts onto supports for use in continuous flow synthesis, demonstrating catalyst stability over multiple reaction cycles. uni-giessen.de
Role as a Transient Mediator in C-H Functionalization
One of the most innovative applications of the bicyclo[2.2.1]hept-2-ene scaffold is its use as a "transient mediator" in palladium-catalyzed C-H functionalization reactions. This strategy enables the functionalization of C-H bonds at positions that are typically difficult to access, such as the meta position of an aromatic ring.
In this process, a modified norbornene, such as methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate, plays a crucial role. nih.govacs.org The reaction sequence typically involves:
Ortho-palladation of the substrate, directed by a suitable functional group.
Insertion of the norbornene mediator into the palladium-carbon bond.
A C-H activation event at the desired meta position.
Reductive elimination to form the functionalized product and regenerate the catalyst, releasing the norbornene mediator.
This "Catellani-type" reaction relay, facilitated by the norbornene mediator, effectively translates the initial ortho-C-H activation into a meta-C-H functionalization. nih.gov The development of specialized ligands, such as mono-protected 3-amino-2-hydroxypyridine, is critical for the success of these transformations. nih.govnih.gov This methodology has been successfully applied to achieve unprecedented meta-C-H amination and meta-C-H alkynylation of anilines and phenols. nih.govacs.orgresearchgate.net The use of an improved mediator, methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate, has been shown to tolerate a wider range of functional groups, including highly electron-withdrawing ones. nih.gov This strategy represents a powerful platform for diversifying the synthesis of complex organic molecules. nih.gov
Reaction Kinetics and Thermodynamic Studies of Catalytic Processes
The study of reaction kinetics and thermodynamics is crucial for understanding and optimizing the catalytic processes involving 5-ethylidenebicyclo[2.2.1]hept-2-ene and its precursors. Research has particularly focused on the catalytic isomerization of 5-vinylbicyclo[2.2.1]hept-2-ene (VBH) to 5-ethylidenebicyclo[2.2.1]hept-2-ene (EBH), a commercially significant reaction.
Reaction Kinetics of Isomerization
The double bond isomerization of VBH to EBH has been extensively studied using various heterogeneous catalysts, particularly solid bases. Alkaline earth oxides have demonstrated notable catalytic activity for this transformation in the liquid phase. orcid.orgscispace.commdpi.com
Detailed kinetic studies have revealed the relative efficacy of these catalysts. The order of catalytic activity, based on unit weight of the catalyst at a reaction temperature of 273 K, has been established as CaO > MgO > SrO > BaO. researchgate.net Among these, calcium oxide (CaO) prepared by the decomposition of CaCO₃ in a vacuum exhibits exceptionally high activity, achieving a 99.8% yield of EBH in just 10 minutes at 273 K. researchgate.net Solid superbases, such as γ-alumina treated successively with sodium hydroxide (B78521) and sodium, have also been shown to be highly effective for this isomerization reaction. researchgate.netkisti.re.kr
The stereoselectivity of the reaction is influenced by temperature. The ratio of E/Z isomers in the product is determined by the reaction temperature, independent of the specific alkaline earth oxide catalyst used. researchgate.net At 323 K, the E/Z ratio is 82/18, while at a lower temperature of 273 K, the ratio shifts to 88/12, favoring the E-isomer. researchgate.net
Catalytic Activity of Alkaline Earth Oxides in the Isomerization of VBH to EBH
This table summarizes the performance of different alkaline earth oxide catalysts in the isomerization of 5-vinylbicyclo[2.2.1]hept-2-ene (VBH) to 5-ethylidenebicyclo[2.2.1]hept-2-ene (EBH) at 273 K.
| Catalyst | Relative Activity Ranking | Noted Yield (CaO) | Reaction Time (CaO) | Product E/Z Ratio (at 273 K) |
|---|---|---|---|---|
| Calcium Oxide (CaO) | 1 | 99.8% | 10 min | 88/12 |
| Magnesium Oxide (MgO) | 2 | Data Not Available | Data Not Available | 88/12 |
| Strontium Oxide (SrO) | 3 | Data Not Available | Data Not Available | 88/12 |
| Barium Oxide (BaO) | 4 | Data Not Available | Data Not Available | 88/12 |
Thermodynamic Studies
Thermodynamic data for 5-ethylidenebicyclo[2.2.1]hept-2-ene are essential for reactor design and process optimization. Standard thermodynamic properties for the trans-isomer have been determined and are available through resources like the NIST Chemistry WebBook. nist.govnist.gov These data provide insight into the compound's stability and energy content.
Key thermodynamic parameters include the standard enthalpy of combustion and the standard enthalpy of formation. The standard liquid enthalpy of combustion (ΔcH°liquid) for trans-5-ethylidene-2-norbornene has been reported as -5358.91 ± 0.68 kJ/mol. nist.gov From this value, the standard liquid enthalpy of formation (ΔfH°liquid) is calculated to be 102.34 kJ/mol. nist.gov The enthalpy of vaporization (ΔvapH), which indicates the energy required for the phase change from liquid to gas, is also a critical parameter for industrial processes and has been determined experimentally. nist.gov
Selected Thermodynamic Properties of trans-5-Ethylidenebicyclo[2.2.1]hept-2-ene
This table presents key thermodynamic data for the trans-isomer of 5-ethylidenebicyclo[2.2.1]hept-2-ene.
| Thermodynamic Property | Symbol | Value | Units |
|---|---|---|---|
| Standard Enthalpy of Combustion (liquid) | ΔcH°liquid | -5358.91 ± 0.68 | kJ/mol |
| Standard Enthalpy of Formation (liquid) | ΔfH°liquid | 102.34 | kJ/mol |
| Enthalpy of Vaporization | ΔvapH | 41.2 (at 361 K) | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | 209.72 | kJ/mol |
| Ideal Gas Heat Capacity | Cp,gas | 215.63 (at 428.87 K) | J/mol·K |
Advanced Derivatization and Functionalization
Synthesis of Novel Polycyclic Structures Incorporating the Bicyclo[2.2.1]hept-2-ene Unit
The rigid bicyclo[2.2.1]hept-2-ene skeleton is a valuable building block for the synthesis of more complex, non-polymeric polycyclic compounds. A primary strategy for achieving this is through cycloaddition reactions, where the strained double bond of the norbornene core acts as a reactive dienophile or dipolarophile.
One of the most powerful methods for constructing new rings onto the bicyclo[2.2.1]heptene framework is the Diels-Alder reaction . While 5-ethylbicyclo[2.2.1]hept-2-ene itself can act as a dienophile, the broader class of norbornene derivatives showcases the potential of this approach. For instance, the inverse electron-demand Diels-Alder (IEDDA) reaction between norbornene derivatives and electron-deficient dienes, such as 1,2,4,5-tetrazines, provides a pathway to novel nitrogen-containing polycyclic systems. rsc.org Quantum mechanical calculations have been employed to understand the factors influencing the reaction rates of these cycloadditions, which is crucial for selectively tuning their efficacy. rsc.org
Another key cycloaddition strategy is the [4+2] cycloaddition of cyclopentadiene (B3395910) to functionalized alkenes, which is the fundamental method for synthesizing the bicyclo[2.2.1]hept-2-ene core itself. researchgate.net By employing substituted cyclopentadienes or dienophiles, a vast array of functionalized norbornene monomers can be created, which can then undergo further reactions to build even more complex polycyclic structures. For example, the reaction of cyclopentadiene with allyl halides leads to 5-(halomethyl)bicyclo[2.2.1]hept-2-enes, which are themselves precursors for further elaboration. ppor.az
Furthermore, [2+2] cycloadditions, such as the rhodium-catalyzed reaction of norbornene derivatives with alkynyl esters, offer a route to fused cyclobutane-containing polycyclic molecules. azjm.org The regioselectivity and stereoselectivity of these reactions are often highly controlled, allowing for the synthesis of specific isomers.
The following table summarizes some cycloaddition strategies for the synthesis of polycyclic structures based on the bicyclo[2.2.1]heptene framework.
| Cycloaddition Type | Reactants | Resulting Structure | Key Features |
| Inverse Electron-Demand Diels-Alder | Norbornene derivative + 1,2,4,5-Tetrazine | Nitrogen-containing polycycle | Metal-free click chemistry, high reaction rates. rsc.org |
| [4+2] Diels-Alder | Cyclopentadiene + Functionalized alkene | Functionalized bicyclo[2.2.1]hept-2-ene | Versatile synthesis of substituted norbornenes. researchgate.net |
| [2+2] Cycloaddition | Norbornene derivative + Alkynyl ester | Fused cyclobutane (B1203170) ring system | Catalyzed by transition metals like rhodium. azjm.org |
| [3+2] Dipolar Cycloaddition | Norbornene derivative + Dipole (e.g., diazomethane) | Fused five-membered heterocyclic ring | Synthesis of pyrazoline derivatives. researchgate.net |
Introduction of Diverse Functional Groups for Material and Synthetic Applications
The functionalization of this compound and its close isomer, 5-ethylidene-2-norbornene (ENB), is crucial for tailoring their properties for specific applications, particularly in material science. A significant focus has been on the polymerization of these monomers and the subsequent modification of the resulting polymers.
Copolymers of ethylene (B1197577) and ENB can be functionalized through ozonolysis . This reaction cleaves the exocyclic double bond of the ethylidene group, leading to the formation of polar carbonyl, aliphatic carboxylic, and aldehyde groups along the polymer chain. This post-polymerization modification is a powerful tool for improving properties such as adhesion and compatibility with other materials.
Another important functionalization is the synthesis of alicyclic polyols . 5-Ethylidene-2-norbornene and 5-vinyl-2-norbornene (B46002) can be converted into the corresponding diols. These diols are valuable monomers for the synthesis of amorphous polyesters with high glass transition temperatures, which are of interest as potential replacements for polycarbonates.
The introduction of functional groups can also be achieved prior to polymerization. For example, 5-(halomethyl)bicyclo[2.2.1]hept-2-enes can be synthesized and then used to introduce other functionalities. ppor.az Furthermore, the addition of acrylic acid to bicyclo[2.2.1]heptene hydrocarbons, catalyzed by boron trifluoride etherate, yields bicyclic esters of acrylic acid, which are reactive monomers for creating macromolecular compounds. researchgate.net
The table below provides examples of functionalization reactions and the resulting applications.
| Functionalization Method | Reagent(s) | Introduced Functional Group(s) | Application |
| Ozonolysis of poly(ethylene-co-ENB) | Ozone | Carbonyl, Carboxylic acid, Aldehyde | Improved adhesion and compatibility of polymers. |
| Hydroformylation and Reduction of ENB/VNB | Syngas (CO/H₂), then reducing agent | Hydroxyl (-OH) | Monomers for high-performance polyesters. |
| Addition of Acrylic Acid | Acrylic acid, BF₃·O(C₂H₅)₂ | Acrylate (B77674) ester | Reactive monomers for polymer synthesis. researchgate.net |
| Diels-Alder with Functionalized Dienes/Dienophiles | Various | Ester, Nitrile, etc. | Synthesis of functionalized monomers for polymerization. researchgate.net |
Multi-Step Synthetic Sequences Utilizing this compound as a Key Intermediate
This compound is an important intermediate in several multi-step synthetic sequences, particularly for the production of other valuable bicyclo[2.2.1]heptane derivatives. A key transformation is its isomerization .
Under the influence of acidic solid catalysts, this compound can be isomerized to a mixture of 2-ethylidenebicyclo[2.2.1]heptane and 2-ethylbicyclo[2.2.1]hept-2-ene . These isomers are important as monomers and comonomers in the production of specialty polymers and as components in high-performance fluids. For example, a process for preparing these derivatives involves the Diels-Alder reaction of 1-butene (B85601) and cyclopentadiene to form this compound, followed by isomerization over an alumina-boria catalyst.
The synthesis of end-functionalized poly(norbornene)s and poly(ethylidene norbornene)s also highlights the role of these compounds as key intermediates. For instance, living polymerization techniques allow for the creation of polymers with controlled molecular weights and narrow distributions, which can then be end-capped with functional groups by introducing specific chain transfer agents. This provides a route to well-defined block copolymers and other advanced materials.
A typical multi-step sequence is outlined below:
Step 1: Synthesis of this compound
Reactants: 1-Butene and Dicyclopentadiene (B1670491) (cracked to cyclopentadiene in situ)
Reaction: Diels-Alder reaction
Product: this compound
Step 2: Isomerization
Reactant: this compound
Catalyst: Solid acid catalyst (e.g., alumina-boria)
Products: 2-Ethylidenebicyclo[2.2.1]heptane and 2-Ethylbicyclo[2.2.1]hept-2-ene
This two-step process demonstrates an efficient route from simple starting materials to more complex and useful bicyclic compounds.
Comparison of Reactivity and Derivatization Patterns with Related Bicyclo[2.2.1]heptane Derivatives
The reactivity of this compound is best understood by comparing it with other substituted norbornenes. The key factors influencing reactivity are the nature and position of the substituent(s) and the presence of additional reactive sites.
A significant point of comparison is with 5-ethylidene-2-norbornene (ENB) . ENB possesses two double bonds: the endocyclic norbornene double bond and the exocyclic ethylidene double bond. The reactivity of these two sites can differ significantly depending on the reaction conditions. For example, in electrophilic additions such as epoxidation with peracetic acid, the exocyclic double bond is preferentially attacked. In contrast, certain catalytic polymerizations, such as ring-opening metathesis polymerization (ROMP), selectively react at the endocyclic double bond, leaving the exocyclic double bond available for further functionalization.
When compared to unsubstituted norbornene , the ethyl group at the 5-position of this compound can exert a steric and electronic influence on the reactivity of the double bond, although this effect is generally modest for reactions at the double bond itself.
In the context of Diels-Alder reactions , the reactivity of norbornene derivatives is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the norbornene dienophile can accelerate IEDDA reactions with electron-rich dienes. Conversely, for normal electron-demand Diels-Alder reactions, the electronic properties of the substituent have a predictable effect on the HOMO and LUMO energies, thereby influencing the reaction rate.
The following table provides a qualitative comparison of the reactivity of this compound with related derivatives in selected reactions.
| Derivative | Ring-Opening Metathesis Polymerization (ROMP) | Electrophilic Addition to Endocyclic Double Bond | Diels-Alder Reactivity (as dienophile) |
| This compound | Reactive | Standard reactivity for a norbornene | Similar to unsubstituted norbornene |
| Norbornene (unsubstituted) | Highly reactive | Baseline reactivity | Good dienophile due to ring strain |
| 5-Ethylidene-2-norbornene (ENB) | Highly reactive at endocyclic bond | Endocyclic bond is reactive, but exocyclic bond is often more so | Can react at either double bond depending on the diene |
| 5-Norbornene-2-carboxylic acid esters | Reactive | Reactivity influenced by the ester group | Electron-withdrawing ester group can enhance reactivity in IEDDA |
This comparative analysis is essential for designing synthetic routes and for selecting the appropriate bicyclo[2.2.1]heptane derivative for a specific application.
Interdisciplinary Research Perspectives in Materials Science and Organic Synthesis
Engineering of Advanced Polymer Materials with Tailored Mechanical and Thermal Properties
The rigid and strained bicyclic framework of norbornene derivatives, including 5-Ethylbicyclo[2.2.1]hept-2-ene, makes them valuable monomers in the synthesis of polymers with unique properties. Through ring-opening metathesis polymerization (ROMP), these monomers can be transformed into polymers with tailored mechanical strength and thermal stability, which are highly sought after for advanced material applications. The inclusion of a chlorine atom in the monomer molecule, for instance, can impart thermal stability and flexibility to the resulting polymers. ppor.az
The thermal properties of such polymers are often characterized using techniques like differential scanning calorimetry (DSC). rsc.org This method allows researchers to determine key thermal transitions, such as the glass transition temperature (Tg), which is crucial for understanding the material's behavior at different temperatures. By carefully selecting the monomer and polymerization conditions, polymers with specific glass transition temperatures can be produced.
The mechanical properties of these polymers are equally important. For instance, in fiber-reinforced plastics using a thermosetting resin, the use of specific silane (B1218182) coupling agents can lead to significant improvements in mechanical strength. This is particularly evident when the material is subjected to wet or humid conditions. silicorex.com
Table 1: Polymer Properties and Monomer Information
| Monomer | Polymer Designation | Molecular Weight (Mn) (g/mol) | Polydispersity Index (Đ) | Polymerization Yield (%) |
|---|---|---|---|---|
| 2-([2,2':5',2''-terthiophen]-5-yl)ethyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate (TTEN) | PTTEN | 150,000 | 1.15 | 99 |
Data sourced from a study on norbornene-based polymers. rsc.org
Application as a Building Block for Complex Organic Scaffolds
The strained double bond within the bicyclo[2.2.1]hept-2-ene structure makes it highly reactive and thus an excellent starting point for the synthesis of complex organic molecules. evitachem.com This reactivity allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. smolecule.com The energy stored in the strained σ-bonds of bicyclobutanes, which are structurally related, makes them important for creating complex molecular structures. researchgate.net
One of the common methods to synthesize bicyclo[2.2.1]hept-2-ene derivatives is the Diels-Alder reaction, which involves the reaction of cyclopentadiene (B3395910) with an appropriate dienophile. ppor.azevitachem.com For example, 5,6-dimethylbicyclo[2.2.1]hept-2-ene can be synthesized via a Diels-Alder reaction between cyclopentadiene and 2-butene. google.com This resulting molecule can then be isomerized to produce other valuable compounds. google.com
The versatility of the bicyclo[2.2.1]hept-2-ene scaffold is further demonstrated by its use in synthesizing a range of derivatives, including halogenated versions which can serve as precursors for other reactive monomers. ppor.az
Surface Modification via Silane Coupling Agents Derived from Bicyclo[2.2.1]hept-2-ene Analogs
Silane coupling agents are instrumental in modifying the surface properties of inorganic materials to improve their compatibility and adhesion with organic polymers. silicorex.comshinetsusilicone-global.com These agents have a unique molecular structure that allows them to bond with both inorganic and organic materials, acting as a bridge between the two. shinetsusilicone-global.com
Analogs of bicyclo[2.2.1]hept-2-ene can be functionalized to create silane coupling agents. For example, [(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane is a commercially available silane that can be used for surface modification. gelest.com These silanes can be applied to surfaces like glass fibers or inorganic fillers to enhance the performance of composite materials. silicorex.com The process of surface modification typically involves the hydrolysis of the silane to form silanol (B1196071) groups, which then react with the inorganic surface. silicorex.com
The effectiveness of this surface treatment can be observed in the improved mechanical and electrical properties of the resulting composite materials, especially under challenging environmental conditions. silicorex.com This technique is widely used in various industries to enhance the durability and performance of materials. silicorex.comshinetsusilicone-global.com
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The industrial synthesis of norbornene derivatives typically involves the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable olefin, followed by potential isomerization steps. For 5-Ethylbicyclo[2.2.1]hept-2-ene, this involves the reaction of cyclopentadiene and 1-butene (B85601). A key related monomer, 5-ethylidene-2-norbornene (ENB), is prepared via the isomerization of 5-vinyl-2-norbornene (B46002). wikipedia.org Future research is focused on making these processes greener and more efficient.
A significant area of development is the use of solid acid catalysts for isomerization reactions. These catalysts can replace traditional, more hazardous liquid acids, simplifying product separation and catalyst recycling. Research has shown that catalysts like silica-containing γ-alumina or silica-alumina can effectively catalyze the isomerization of bicyclo[2.2.1]heptene derivatives. google.com For instance, the isomerization of this compound can yield products such as 2-ethylbicyclo[2.2.1]hept-2-ene and 2-ethylidenebicyclo[2.2.1]heptane in the presence of such catalysts. google.com The development of catalysts that offer higher selectivity at lower temperatures would further enhance the sustainability of these processes by reducing energy consumption and minimizing the formation of by-products.
Exploration of Novel Catalytic Systems for Specific Transformations
The reactivity of the strained double bond in the norbornene ring and the exocyclic double bond in its isomer, ethylidene norbornene, makes this system a fertile ground for catalytic research.
Polymerization and Oligomerization: Novel nickel- and palladium-based cationic catalysts are being developed to precisely control the oligomerization and polymerization of 5-ethylidene-2-norbornene (ENB). rsc.org By carefully selecting the metal, ligand, and chain transfer agents, materials with molecular weights ranging from simple dimers to high molecular weight polymers (>100,000 Da) can be synthesized. rsc.org Supported metallocene catalysts are also under investigation for the polymerization of olefins, including norbornene derivatives. google.com
Isomerization: The transformation of 5- and 2-methyl-substituted norbornenes over aluminosilicate (B74896) catalysts has been studied, revealing complex isomerization pathways. pleiades.online Understanding these mechanisms is crucial for selectively producing desired isomers of substituted norbornenes like this compound.
Epoxidation: The selective epoxidation of the endocyclic double bond is another key transformation. Studies on the epoxidation of various C1-C4-alkyl derivatives of bicyclo[2.2.1]hept-2-ene have been conducted using hydrogen peroxide and a heterogenized (NH₄)₁₀W₁₂O₄₁+CoBr₂ catalyst. The research indicates a direct dependence of the epoxide yield on the structural factors of the substrate, with yields decreasing as the steric bulk of the alkyl substituent increases. ppor.az
| Initial Hydrocarbon | Reaction Temp. (°C) | Molar Ratio (Substrate:HPC) | Yield of Epoxide (%) | Reference |
| 5-methylbicyclo[2.2.1]hept-2-ene | 60 | 1:1.5 | 71.9 | ppor.az |
| This compound | 60 | 1:1.5 | 70.7 | ppor.az |
| 5-n-propylbicyclo[2.2.1]hept-2-ene | 70 | 1:1.5 | 64.3 | ppor.az |
| 5-n-butylbicyclo[2.2.1]hept-2-ene | 70 | 1:1.8 | 62.0 | ppor.az |
| 5-phenylbicyclo[2.2.1]hept-2-ene | 75 | 1:1.5 | 44.5 | ppor.az |
Design of Next-Generation Polynorbornene Materials with Advanced Functionalities
Polymers derived from norbornene monomers exhibit desirable properties such as high thermal stability, mechanical strength, and low dielectric constants. google.com this compound and its isomers are valuable monomers for creating next-generation materials.
Advanced Elastomers: Ethylidene norbornene (ENB), an isomer of this compound, is a critical termonomer in EPDM rubber. The ring's double bond participates in polymerization with ethylene (B1197577) and propylene (B89431), while the less reactive exocyclic double bond is reserved for sulfur vulcanization. wikipedia.orgtaylorandfrancis.com Future research aims to fine-tune the EPDM microstructure by exploring different norbornene-type monomers to achieve superior performance characteristics.
Functional Polymers for Electronics and Membranes: Norbornene-based polymers are being explored for a variety of high-performance applications. They are used in laminates and resin compositions for electronic components, where properties like transparency and adhesion are critical. googleapis.comepo.org A burgeoning area is the development of polynorbornene-based anion exchange membranes (AEMs) for water electrolysis. Copolymers incorporating flexible ether side chains with rigid hydrophobic norbornene segments have shown excellent potential for fabricating robust and high-performance AEMs. rsc.org Blending these copolymers with other polymers can further tune properties like water uptake and conductivity, leading to enhanced efficiency in clean energy applications. rsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials discovery and process optimization. This is particularly true for complex polymerization reactions involving monomers like this compound.
Optimization of Polymer Synthesis: Traditional experimental methods for optimizing polymerization conditions are often laborious and costly. port.ac.uk AI-based techniques are now being employed to efficiently search for optimal reaction conditions. For the Ring-Opening Metathesis Polymerization (ROMP) of norbornene derivatives, AI models using algorithms like the artificial wolf pack algorithm (AWPA) have been successfully used. port.ac.ukport.ac.uk These models can process multiple variables simultaneously to predict the conditions that will yield a polymer with a desired molecular weight (MW) and low molecular weight distribution (MWD). port.ac.ukport.ac.uk
| Variables for Optimization | Fitness Functions (Targets) | Reference |
| Temperature | Molecular Weight (MW) | port.ac.uk |
| Reaction Time | Molecular Weight Distribution (MWD) | port.ac.uk |
| Catalyst Amount | port.ac.uk | |
| Ratio of Reactants | port.ac.uk |
Catalyst Design and Screening: Machine learning is accelerating catalyst discovery. researchgate.netsciengine.com By training models on existing experimental or computational data, it is possible to predict the performance of new, untested catalysts. For olefin polymerization, ML models combined with genetic algorithms are being used in high-throughput virtual screening to design novel metallocene catalysts with specific performance characteristics for desired copolymer compositions. nih.gov This data-driven approach significantly shortens the development cycle for new catalysts that can control polymerization at an atomistic level. nih.gov
Expanding the Scope of Derivatization for Unexplored Chemical Space
The rigid, three-dimensional scaffold of this compound provides a unique starting point for synthesizing novel molecules with potential applications in pharmaceuticals and materials science. Future research will focus on expanding the known chemical transformations of this compound to access unexplored chemical space.
While polymerization and isomerization are the most studied reactions, the bicyclo[2.2.1]heptene framework is amenable to a wide range of chemical modifications. Research on related structures suggests several promising avenues:
Functionalization via the Double Bond: Beyond polymerization and epoxidation, reactions such as hydroboration-oxidation, dihydroxylation, and cyclopropanation can introduce new functional groups with specific stereochemistry, driven by the strained nature of the ring system.
Oxidation and Reduction: The double bond can be reduced to the corresponding saturated bicyclo[2.2.1]heptane, or the ethyl group can be targeted for oxidation to introduce hydroxyl or carbonyl functionalities.
Ring-Opening Reactions: The inherent strain in the bicycle can be harnessed in ring-opening reactions, leading to functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives.
Synthesis of Ligands: The derivatization of the norbornene skeleton can lead to novel chiral ligands for asymmetric catalysis, a field where rigid scaffolds are highly valued. rug.nl
By systematically exploring these and other derivatization strategies, a diverse library of compounds based on the 5-ethylbicyclo[2.2.1]heptane core can be generated. These new molecules can then be screened for biological activity or used as monomers for polymers with unique, tailor-made properties.
Q & A
How can researchers optimize the synthesis of 5-Ethylbicyclo[2.2.1]hept-2-ene derivatives while minimizing undesired byproducts?
Level : Advanced
Methodological Answer :
Synthetic routes often involve functionalization of the bicyclic core via esterification, oxidation, or substitution. For example:
- Esterification : Reacting the carboxylic acid derivative with ethanol under acidic conditions (e.g., H₂SO₄ catalysis) can yield ethyl esters, but side reactions like over-oxidation may occur. Use controlled stoichiometry and low temperatures to suppress competing pathways .
- Oxidation : 5-Oxo derivatives (e.g., 5-oxo-5-ethyl ester) require careful selection of oxidizing agents (e.g., PCC over CrO₃) to avoid bridgehead destabilization .
- Monitoring : Employ GC-MS or HPLC to track intermediate formation and adjust reaction conditions dynamically .
What experimental strategies are recommended for resolving stereochemical ambiguities in substituted bicyclo[2.2.1]hept-2-ene systems?
Level : Advanced
Methodological Answer :
- X-ray Crystallography : Resolve absolute configurations of chiral centers (e.g., 1R,2R,4R vs. 1S,2S,4S) using single-crystal diffraction. For example, the (1R,2R,4R)-rel configuration was confirmed via crystallographic data in related bicyclic esters .
- NMR Spectroscopy : Use NOESY/ROESY to identify spatial proximity of substituents (e.g., ethyl vs. methyl groups). Coupling constants (J values) in -NMR can distinguish exo/endo conformers .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values to validate stereoisomer assignments .
How can thermodynamic stability data inform reaction design for bicyclo[2.2.1]hept-2-ene derivatives?
Level : Intermediate
Methodological Answer :
- Heats of Formation : Refer to NIST Webbook data (e.g., ΔHf for 2-methylenebicyclo[2.2.1]heptane: ~50 kJ/mol) to predict isomerization tendencies. Higher stability correlates with lower reactivity in ring-opening reactions .
- Boiling/Melting Points : Use Chemeo’s physicochemical database (e.g., normal boiling point: ~180°C) to optimize distillation or crystallization steps .
- Stability Tests : Conduct thermal gravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds (>200°C for most derivatives) .
What safety protocols are critical for handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent vapor accumulation (TLV: not established; assume toxicity akin to cyclohexene derivatives) .
- Leak Management : Collect spills with non-reactive adsorbents (e.g., vermiculite) and dispose via approved waste facilities. Avoid aqueous drains due to low biodegradability .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Static discharge risks necessitate grounded equipment during transfers .
How can computational methods predict reactivity patterns in bicyclo[2.2.1]hept-2-ene derivatives?
Level : Advanced
Methodological Answer :
- DFT Calculations : Optimize transition states for ring-opening reactions (e.g., Diels-Alder retro-processes) using Gaussian or ORCA. Compare activation energies (ΔG‡) to prioritize synthetic pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction rates. Polar solvents stabilize charge-separated intermediates in ester hydrolysis .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with reaction outcomes for derivatives like 5-trifluoromethyl or 3-nitrophenyl analogs .
What spectroscopic techniques are most effective for characterizing functionalized bicyclo[2.2.1]hept-2-ene compounds?
Level : Intermediate
Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) in ester/acid derivatives. Bicyclic C-H out-of-plane bends appear at 700–800 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ions (e.g., C₁₂H₁₈O₂: [M+H]⁺ = 195.1385) and fragment patterns (e.g., loss of CO₂ in carboxylates) .
- 2D NMR : - HSQC maps sp³/sp² carbons, while HMBC clarifies long-range couplings (e.g., ethyl group to bridgehead carbons) .
How do steric and electronic effects influence the regioselectivity of electrophilic additions to bicyclo[2.2.1]hept-2-ene?
Level : Advanced
Methodological Answer :
- Steric Effects : Electrophiles (e.g., Br₂) favor addition to the less hindered exo-face. MD simulations show >80% exo preference in bromination .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂ at C3) deactivate the adjacent double bond, shifting reactivity to distal positions. Hammett plots quantify these trends .
- Catalytic Control : Lewis acids (e.g., AlCl₃) polarize the double bond, enhancing endo-selectivity in Diels-Alder reactions .
What environmental impact assessments are needed for bicyclo[2.2.1]hept-2-ene derivatives?
Level : Intermediate
Methodological Answer :
- PBT/vPvB Screening : Evaluate persistence (t₁/₂ > 60 days in water), bioaccumulation (log Kow > 3.5), and toxicity (EC50 < 1 mg/L) using OECD guidelines. Current data gaps require lab testing .
- Degradation Studies : Perform photolysis (UV/Vis) and hydrolysis (pH 4–9) to identify breakdown products. Esters hydrolyze faster than ethers under basic conditions .
- Ecotoxicology : Use Daphnia magna or algal assays (OECD 202/201) to assess acute toxicity. Derivatives with nitro groups show higher toxicity (LC50 ~10 mg/L) .
How can researchers validate the reproducibility of synthetic protocols for bicyclic compounds?
Level : Basic
Methodological Answer :
- Detailed Documentation : Report exact stoichiometry, catalyst loadings, and purification steps (e.g., column chromatography gradients). For example, Skuratov et al. achieved ±2% yield variance by standardizing reaction times .
- Open Data : Share raw spectral files (e.g., Bruker .dx files) and computational input scripts (e.g., Gaussian .com) via repositories like Zenodo .
- Peer Review : Collaborate with independent labs to replicate key steps (e.g., iodolactonization in Synthesis Step B ).
What advanced applications exist for this compound in materials science?
Level : Advanced
Methodological Answer :
- Polymer Monomers : Radical polymerization of vinyl derivatives yields rigid, high-Tg thermosets. DSC shows Tg ~150°C for poly(bicycloheptene) .
- Liquid Crystals : Introduce mesogenic groups (e.g., biphenyl esters) to the bicyclic core. Polarized microscopy confirms nematic phases at 80–120°C .
- Drug Delivery : Functionalize with PEG chains for amphiphilic micelles. DLS demonstrates nanoscale self-assembly (PDI < 0.2) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
